4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine
Description
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine is a pyrimidine derivative characterized by a 2,4-dichlorophenoxyethyl substituent at the 4-position and an amine group at the 2-position of the pyrimidine ring. The pyrimidine core may enable interactions with enzymatic targets such as acetolactate synthase (ALS), a common site of action for herbicides like diclofop-methyl .
Properties
IUPAC Name |
4-[1-(2,4-dichlorophenoxy)ethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7(10-4-5-16-12(15)17-10)18-11-3-2-8(13)6-9(11)14/h2-7H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWDWRZHBBJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine typically involves the reaction of 2,4-dichlorophenol with ethyl bromopyruvate to form an intermediate, which is then reacted with guanidine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and solvents like ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
The compound’s unique attributes include:
- Pyrimidin-2-amine core : Facilitates hydrogen bonding and target binding.
- 4-(2,4-Dichlorophenoxy)ethyl group: Enhances lipophilicity and membrane penetration.
- Chlorine substituents : Increase stability and bioactivity through electron-withdrawing effects.
Comparison Table
Mechanistic Insights
- Herbicidal Activity: The 2,4-dichlorophenoxy group is associated with auxin mimicry, disrupting plant growth . Pyrimidin-2-amine derivatives (e.g., ALS inhibitors like diclofop-methyl) block amino acid biosynthesis . The target compound may share this mechanism but with altered binding kinetics due to the ethyl linker and amine group.
- Chlorine atoms enhance stability but may raise toxicity concerns .
Biological Activity
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features a pyrimidine ring substituted with a dichlorophenoxyethyl group, which may influence its biological interactions. The molecular formula is CHClNO.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrimidine and triazole frameworks show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 3.12 µg/mL |
| Compound B | E. coli | 8 µg/mL |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its effects may involve the inhibition of bacterial DNA synthesis and cell wall integrity. Similar compounds have been shown to inhibit DNA gyrase, a key enzyme in bacterial replication .
Study on Antibacterial Properties
In a comparative study, several pyrimidine derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structural motifs to this compound exhibited MIC values comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory Effects
Beyond antimicrobial activity, some studies suggest potential anti-inflammatory properties for related compounds. For instance, certain pyrimidine derivatives demonstrated moderate anti-inflammatory effects in carrageenan-induced models .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : Potential to reduce inflammation in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
